Comparative Antiplatelet Potency
Taxacin demonstrates moderate antiplatelet potency relative to other taxanes isolated from the same source. In a head-to-head comparison against six other taxanes—taxinine, taxinine A, taxinine B, 2-deacetoxytaxinine B, taxchinin B, and taxol—and the clinical reference acetylsalicylic acid (ASA), Taxacin's IC50 for inhibiting arachidonic acid (AA)-induced platelet aggregation was 21.9 μM, ranking 4th out of the 7 taxanes tested [1]. Critically, all seven taxanes exhibited IC50 values lower than ASA's 63.0 μM, indicating that the entire class possesses significant antiplatelet potential [1]. However, the specific potency of Taxacin differentiates it from the most potent agent in the panel, taxinine (IC50: 14.4 μM), and the least potent, taxinine A (IC50: 64.5 μM) [1].
| Evidence Dimension | Inhibition of platelet aggregation induced by arachidonic acid (AA) |
|---|---|
| Target Compound Data | IC50 = 21.9 μM |
| Comparator Or Baseline | Acetylsalicylic acid (ASA, IC50 = 63.0 μM); Taxinine (IC50 = 14.4 μM); Taxinine A (IC50 = 64.5 μM); Taxinine B (IC50 = 35.5 μM); 2-Deacetoxytaxinine B (IC50 = 16.0 μM); Taxchinin B (IC50 = 28.6 μM); Taxol (IC50 = 48.2 μM) |
| Quantified Difference | Taxacin is 2.88-fold more potent than ASA; 1.52-fold less potent than taxinine; 2.94-fold more potent than taxinine A. |
| Conditions | Human platelet-rich plasma (PRP); optical aggregometry; AA (100 μM) as agonist. |
Why This Matters
This demonstrates that while Taxacin is a validated antiplatelet agent, its specific potency is distinguishable from its closest structural analogs, making it suitable for applications where intermediate potency is desired or for use as a reference standard in comparative SAR studies.
- [1] S. Kim, H. S. Yun-Choi. (2010). A comparative optical aggregometry study of antiplatelet activity of taxanes from Taxus cuspidata. Thrombosis Research, 125(6), e281-e284. View Source
